molecular formula C21H34OSn B12543511 1-Phenyl-3-(tributylstannyl)prop-2-en-1-one CAS No. 142896-16-0

1-Phenyl-3-(tributylstannyl)prop-2-en-1-one

Cat. No.: B12543511
CAS No.: 142896-16-0
M. Wt: 421.2 g/mol
InChI Key: BFRAWPVJDXPLPB-UHFFFAOYSA-N
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Description

1-Phenyl-3-(tributylstannyl)prop-2-en-1-one is an organotin compound that features a phenyl group, a stannyl group, and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-Phenyl-3-(tributylstannyl)prop-2-en-1-one typically involves the reaction of 1-phenylprop-2-en-1-one with tributyltin hydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a temperature range of 60-80°C. Industrial production methods may involve a one-pot, solvent-free, and catalyst-free procedure under microwave irradiation, which has been shown to improve yields and reduce reaction times .

Chemical Reactions Analysis

1-Phenyl-3-(tributylstannyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Phenyl-3-(tributylstannyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds and in the preparation of complex molecules.

    Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(tributylstannyl)prop-2-en-1-one involves its ability to undergo transmetallation reactions, where the stannyl group is transferred to another metal center. This process is facilitated by the presence of catalysts and specific reaction conditions. The molecular targets and pathways involved include the formation of organometallic intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

1-Phenyl-3-(tributylstannyl)prop-2-en-1-one can be compared with similar compounds such as:

    1-Phenylprop-2-en-1-one: Lacks the stannyl group and has different reactivity and applications.

    Tributyl(prop-2-en-1-yl)stannane: Similar structure but with variations in the functional groups attached to the stannyl moiety.

    3-Phenyl-3-(tributylstannyl)propene: Another organotin compound with different substitution patterns and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

142896-16-0

Molecular Formula

C21H34OSn

Molecular Weight

421.2 g/mol

IUPAC Name

1-phenyl-3-tributylstannylprop-2-en-1-one

InChI

InChI=1S/C9H7O.3C4H9.Sn/c1-2-9(10)8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3;

InChI Key

BFRAWPVJDXPLPB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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